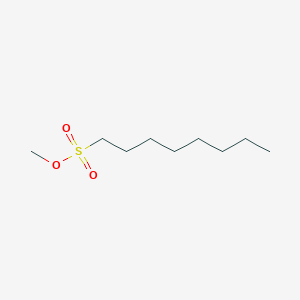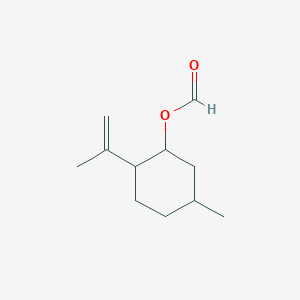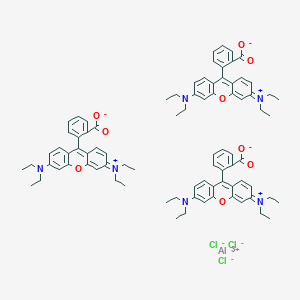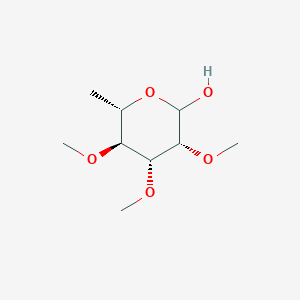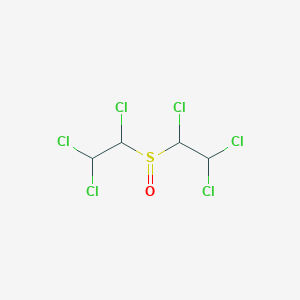
Sulfoxide, bis(1,2,2-trichloroethyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfoxide, bis(1,2,2-trichloroethyl) is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTESO and has the molecular formula C6H5Cl6OS.
Mécanisme D'action
The mechanism of action of BTESO is not well understood. However, it is believed that BTESO exerts its antimicrobial properties by disrupting the cell membrane of microorganisms, leading to their death.
Effets Biochimiques Et Physiologiques
BTESO has been shown to have low toxicity in animal studies. However, prolonged exposure to BTESO can cause liver and kidney damage. In humans, exposure to BTESO can cause skin irritation and respiratory problems.
Avantages Et Limitations Des Expériences En Laboratoire
BTESO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized on a large scale. BTESO also has antimicrobial properties, making it useful for experiments involving microorganisms. However, BTESO has limitations in that it can be toxic to living organisms, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of BTESO. One area of research is the development of new applications for BTESO in medicine, agriculture, and industry. Another area of research is the investigation of the mechanism of action of BTESO and its potential toxicity in living organisms. Additionally, the synthesis of new derivatives of BTESO with improved properties is an area of ongoing research.
In conclusion, BTESO is a chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has antimicrobial properties that make it useful for experiments involving microorganisms. However, its potential toxicity in living organisms is a concern, and further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of BTESO involves the reaction of bis(1,2,2-trichloroethyl) sulfide with hydrogen peroxide in the presence of a catalyst. This reaction results in the formation of BTESO and water. The synthesis of BTESO is a relatively simple process and can be carried out on a large scale.
Applications De Recherche Scientifique
BTESO has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, BTESO has been shown to have antimicrobial properties and can be used as a disinfectant. In agriculture, BTESO can be used as a pesticide to control pests and diseases. In industry, BTESO can be used as a solvent for various chemicals.
Propriétés
Numéro CAS |
14788-97-7 |
|---|---|
Nom du produit |
Sulfoxide, bis(1,2,2-trichloroethyl) |
Formule moléculaire |
C4H4Cl6OS |
Poids moléculaire |
312.9 g/mol |
Nom IUPAC |
1,1,2-trichloro-2-(1,2,2-trichloroethylsulfinyl)ethane |
InChI |
InChI=1S/C4H4Cl6OS/c5-1(6)3(9)12(11)4(10)2(7)8/h1-4H |
Clé InChI |
VAVXWXRPWYSVME-UHFFFAOYSA-N |
SMILES |
C(C(Cl)Cl)(S(=O)C(C(Cl)Cl)Cl)Cl |
SMILES canonique |
C(C(Cl)Cl)(S(=O)C(C(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



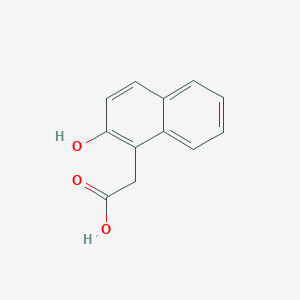
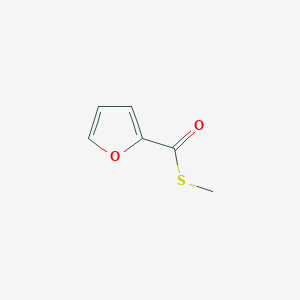
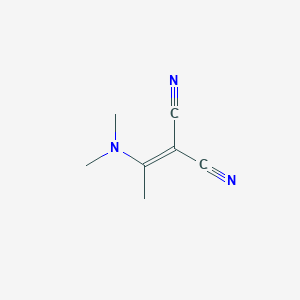
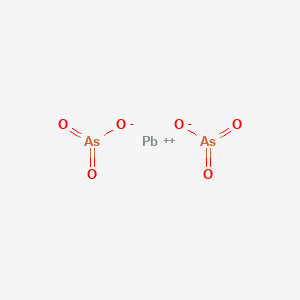
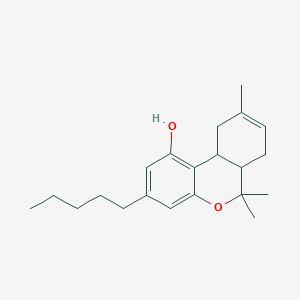
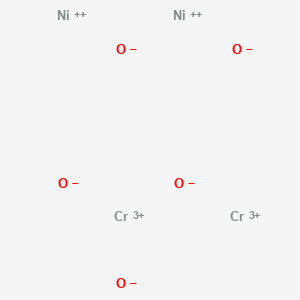
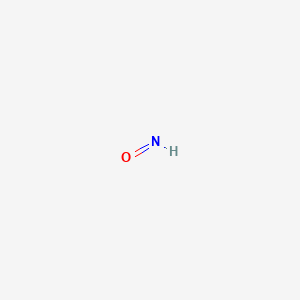

![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
